molecular formula C9H12N2O B3022821 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol CAS No. 88267-97-4

4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol

Cat. No.: B3022821
CAS No.: 88267-97-4
M. Wt: 164.2 g/mol
InChI Key: SBWKGXYIVNLNHY-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol is a heterocyclic compound with the molecular formula C9H12N2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with acetic anhydride, followed by cyclization to form the quinazolinone structure. The methylation of the resulting compound yields this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydro-3H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKGXYIVNLNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276942
Record name 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88267-97-4
Record name NSC57
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-5,6,7,8-tetrahydro-2-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol
Reactant of Route 2
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol
Reactant of Route 3
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol
Reactant of Route 4
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol
Reactant of Route 5
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol
Reactant of Route 6
4-Methyl-5,6,7,8-tetrahydro-2-quinazolinol

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